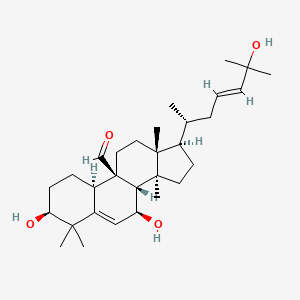
3,7,25-Trihydroxycucurbita-5,23-dien-19-al
Overview
Description
3,7,25-Trihydroxycucurbita-5,23-dien-19-al is a natural compound that belongs to the class of cucurbitane triterpenoids. It is isolated from the chloroform extract of the leaves of Momordica foetida, a plant known for its medicinal properties . This compound has gained attention due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 3,7,25-Trihydroxycucurbita-5,23-dien-19-al (also known as THCB) is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
THCB interacts with PPARγ, driving the luciferase activity of Peroxisome Proliferator Response Element, which is associated with PPARγ activation . This interaction induces adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone .
Biochemical Pathways
The activation of PPARγ by THCB results in the upregulation of PPARγ target genes expression, including AP2, adiponectin, LPL, and CD34 . These genes play significant roles in lipid metabolism and glucose regulation.
Pharmacokinetics
Its ability to induce glucose uptake into muscle cells suggests it may have good bioavailability .
Result of Action
The activation of PPARγ by THCB leads to several molecular and cellular effects. It induces adipocyte differentiation and upregulates the expression of several PPARγ target genes . Moreover, THCB induces glucose uptake into muscle cells, and this mechanism is via Glut4 translocation to the cell membrane .
Biochemical Analysis
Biochemical Properties
3,7,25-Trihydroxycucurbita-5,23-dien-19-al has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . This interaction suggests that this compound may play a role in biochemical reactions related to these metabolic processes .
Cellular Effects
In cellular studies, this compound has been shown to induce adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone . It also resulted in the upregulation of PPAR gamma target genes expression; AP2, adiponectin, LPL, and CD34 . Furthermore, it induced glucose uptake into muscle cells .
Molecular Mechanism
The molecular mechanism of action of this compound is through its interaction with PPARγ . It drives the luciferase activity of Peroxisome Proliferator Response Element, associated with PPARγ activation . The mechanism of glucose uptake into muscle cells is via Glut4 translocation to the cell membrane .
Metabolic Pathways
Given its interaction with PPARγ, it is likely involved in lipid metabolism and glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method of obtaining 3,7,25-Trihydroxycucurbita-5,23-dien-19-al is through extraction from natural sources. The leaves of Momordica foetida are subjected to chloroform extraction to isolate this compound . The extraction process involves cleaning the plant material, drying it, and then using chloroform as a solvent to extract the desired compound.
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. Most of the available data focuses on its extraction from natural sources rather than large-scale industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,7,25-Trihydroxycucurbita-5,23-dien-19-al undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3,7,25-Trihydroxycucurbita-5,23-dien-19-al has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of cucurbitane triterpenoids.
Comparison with Similar Compounds
3,7,25-Trihydroxycucurbita-5,23-dien-19-al is unique due to its specific structure and biological activities. Similar compounds include:
- 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- 24-Hydroxymomordicine III
- Kuguacin J
- Kuguaglycoside C
- Momordicine I
- Momordicine II
- Momordicine V
- Kuguacin N
- Momordicoside L
- Momordicoside X
- Momordicoside K
These compounds share structural similarities but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-13-26(2,3)34)20-12-14-29(7)25-23(32)17-22-21(10-11-24(33)27(22,4)5)30(25,18-31)16-15-28(20,29)6/h8,13,17-21,23-25,32-34H,9-12,14-16H2,1-7H3/b13-8+/t19-,20-,21-,23+,24+,25+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAXRIQADLDGOJ-TZFKRHLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



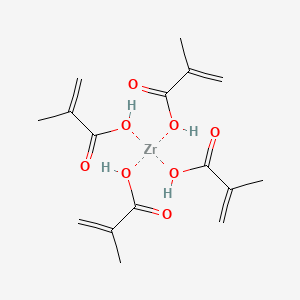
![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)
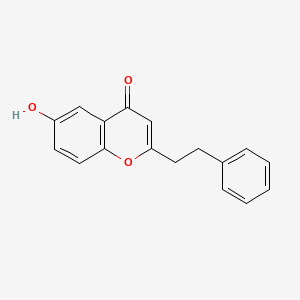
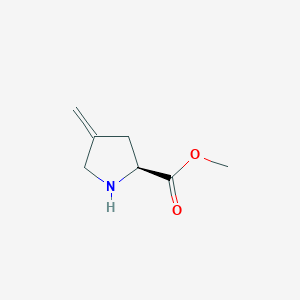

![9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene](/img/structure/B3029938.png)

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)
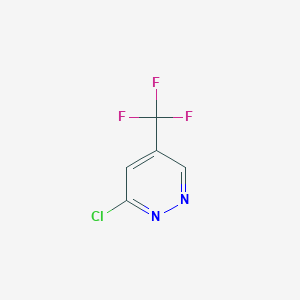
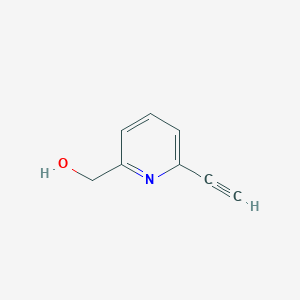
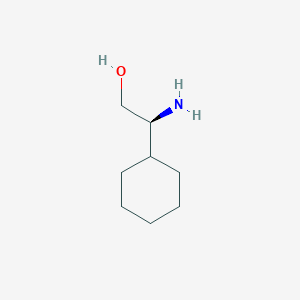
![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)
